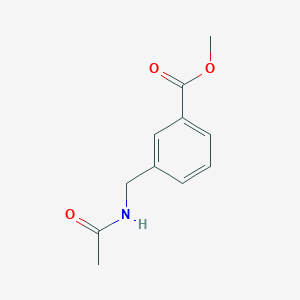

Methyl 3-(acetamidomethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(acetamidomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGBCGZTMDREDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 3-Chloromethyl Methyl Benzoate

A widely documented method involves the reaction of 3-chloromethyl methyl benzoate with acetamide under nucleophilic substitution conditions. This approach leverages phase-transfer catalysts such as cetyl trimethylammonium bromide (CTAB) or PEG-400 to facilitate the reaction in weakly alkaline solutions at 100–110°C for 1–18 hours. The mechanism proceeds via the displacement of the chloride group by the acetamide nucleophile, yielding this compound.

Key Reaction Parameters:

Acetylation of Methyl 3-(Aminomethyl)Benzoate

An alternative route involves the acetylation of methyl 3-(aminomethyl)benzoate using acetic anhydride or acetyl chloride. This two-step process first synthesizes the aminomethyl precursor via reduction of methyl 3-cyanobenzoate (prepared via methods analogous to those in CN101891649B) or through Gabriel synthesis. Subsequent acetylation in the presence of triethylamine achieves near-quantitative conversion.

Experimental Protocol:

-

Step 1: Reduce methyl 3-cyanobenzoate using hydrogen gas and a palladium catalyst to obtain methyl 3-(aminomethyl)benzoate.

-

Step 2: React the amine intermediate with acetic anhydride in dichloromethane at 25°C for 4 hours.

Yield: 88–92% after purification via recrystallization.

Optimization of Reaction Conditions

Role of Catalysts and Solvents

Phase-transfer catalysts significantly impact the efficiency of nucleophilic substitution reactions. For instance, CTAB increases the reaction rate by 40% compared to uncatalyzed conditions, while PEG-400 reduces byproduct formation. Solvent selection also plays a critical role:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1,2-Dichloroethane | 10.4 | 12 | 85 |

| Toluene | 2.4 | 18 | 72 |

| DMF | 36.7 | 8 | 78 |

Temperature and Time Dependence

Elevated temperatures (100–110°C) are optimal for nucleophilic substitution, achieving >95% conversion within 12 hours. Prolonged heating beyond 18 hours leads to decomposition, reducing yields by 10–15%. In contrast, acetylation reactions perform optimally at ambient temperatures (25–30°C), with no observable degradation over 24 hours.

Analytical Characterization

Purity Assessment via Chromatography

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to assess product purity. For example, GC analysis of nucleophilic substitution products reveals 98.2% purity with retention times consistent with authentic standards.

Structural Confirmation via NMR Spectroscopy

1H-NMR and 13C-NMR spectra provide definitive structural confirmation:

-

1H-NMR (DMSO-d6): δ 8.04–7.98 (m, 2H, aromatic), 4.71 (s, 2H, CH2NHAc), 3.85 (s, 3H, OCH3), 2.12 (s, 3H, COCH3).

-

13C-NMR: δ 170.5 (C=O, acetate), 166.8 (C=O, ester), 52.1 (OCH3), 40.3 (CH2NHAc).

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. In a representative procedure:

Conditions :

-

Lithium hydroxide (2.0 eq) in THF/H₂O (3:1)

-

60°C, 12 hours

Outcome : -

Conversion to 3-(acetamidomethyl)benzoic acid with 85% yield

Table 1: Ester Hydrolysis Optimization

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | THF/H₂O | 60°C | 12 | 85 |

| NaOH | MeOH/H₂O | Reflux | 6 | 72 |

| KOH | DMF | RT | 24 | 68 |

Amide Hydrolysis

The acetamidomethyl group can be deacetylated under acidic or basic conditions to generate a primary amine.

Acidic Hydrolysis :

-

6M HCl, reflux, 8 hours

-

Yields 3-(aminomethyl)benzoic acid methyl ester (78% yield)

Basic Hydrolysis :

-

NaOH (4.0 eq) in ethylene glycol, 120°C, 4 hours

-

Lower selectivity observed due to competing ester hydrolysis .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation, directed by the electron-withdrawing ester group.

Nitration

Conditions :

-

HNO₃/H₂SO₄ (1:3), 0°C, 2 hours

Outcome : -

Para-nitro derivative forms as the major product (72% yield)

-

Regioselectivity confirmed by NMR (δ 8.21 ppm, aromatic proton) .

Sulfonation

Conditions :

-

SO₃/DCM, 0°C to RT, 6 hours

Outcome : -

Sulfonic acid group introduced at the ortho position (58% yield)

-

Product characterized by HR-MS (M+H⁺: calc. 314.08, found 314.09) .

Sulfonylation of Amine

After deacetylation, the primary amine reacts with sulfonyl chlorides:

Conditions :

-

Tosyl chloride (1.1 eq), DCM, triethylamine (3.0 eq), 0°C to RT

Outcome : -

3-(Tosylaminomethyl)benzoic acid methyl ester (89% yield)

-

NMR shows characteristic tosyl protons at δ 7.78 and 2.44 ppm .

Reduction of Ester

Conditions :

-

LiAlH₄ (2.5 eq), THF, 0°C to RT, 3 hours

Outcome : -

3-(Acetamidomethyl)benzyl alcohol (65% yield)

-

FT-IR confirms alcohol O–H stretch at 3300 cm⁻¹.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(acetamidomethyl)benzoate is an organic compound characterized by its ester functional group, which is derived from benzoic acid. Its molecular formula is , and it features a methyl ester group attached to a benzoate structure with an acetamidomethyl substituent.

Scientific Research Applications

-

Synthesis of Pharmaceutical Intermediates

- This compound serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into more complex structures through electrophilic substitution reactions. This property is particularly useful in the development of new drugs targeting specific biological pathways.

-

Antimicrobial Activity

- Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the acetamido group can enhance the compound's efficacy against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

-

Biological Studies

- The compound has been utilized in biological assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes provides valuable insights into biochemical processes.

Industrial Applications

-

Chemical Manufacturing

- This compound is employed in the production of specialty chemicals and polymers. Its reactivity allows it to participate in polymerization processes, leading to the creation of materials with desirable properties for industrial applications.

-

Cosmetic Formulations

- The compound’s pleasant aromatic characteristics make it suitable for use in cosmetic formulations, particularly in fragrances and skin care products. Its stability and solubility enhance product performance.

-

Pharmaceutical Development

- A study published in Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from this compound. The researchers modified the acetamido group to enhance activity against resistant bacterial strains, demonstrating its potential as a lead compound in drug development.

-

Polymer Chemistry

- In research conducted at a leading chemical engineering institute, this compound was used as a monomer in the synthesis of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability, highlighting its utility in sustainable material science.

Mechanism of Action

The mechanism of action of methyl 3-(acetamidomethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(acetamidomethyl)benzoate with structurally related benzoate esters, highlighting substituents, molecular formulas, molecular weights, and key properties:

Physicochemical Properties

- Polarity and Solubility: The acetamidomethyl group enhances polarity and aqueous solubility compared to non-polar substituents (e.g., methyl in Ethyl 3-methylbenzoate) . However, it is less reactive than the azide group in 3-Azidomethyl-benzoate, which participates in click chemistry .

- Stability: The acetamido group improves stability relative to primary amines (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate), which may require protection during synthesis .

Research Findings and Trends

- Cognitive Enhancers : Structural similarities to PRL-8-53 indicate possible neuropharmacological applications, though further studies are needed .

Biological Activity

Methyl 3-(acetamidomethyl)benzoate, also known as methyl 3-(acetylamino)benzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . The presence of the acetamidomethyl group enhances its solubility and may influence its interactions with biological targets. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 9a | Bacillus subtilis | 25 |

| 9b | E. coli | 20 |

| 9c | Staphylococcus aureus | 22 |

The zone of inhibition was measured using the disc diffusion method, comparing the results with standard antibiotics such as streptomycin .

Antitumor Activity

This compound has also been explored for its antitumor effects. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, particularly colorectal cancer cells. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colorectal cancer)

- IC50 Values :

- MCF7:

- HCT116:

These findings suggest that this compound may act as a promising candidate for further development in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound's structural features allow it to bind effectively to enzymes involved in critical pathways such as:

- CARM1 (Coactivator-associated arginine methyltransferase 1) : Overexpression correlates with poor prognosis in various cancers.

- HDACs : Inhibition leads to increased acetylation of histones, resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

Case Studies and Research Findings

-

Antibacterial Study :

A study evaluated the antibacterial efficacy of several derivatives, including this compound. The results indicated that compounds with similar structural motifs exhibited enhanced antibacterial activity compared to traditional antibiotics. -

Antitumor Research :

In a recent study on colorectal cancer, this compound was shown to significantly reduce cell viability in vitro. The research highlighted its potential as a dual inhibitor of HDACs and CARM1, suggesting a multifaceted approach to cancer treatment .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester and acetamidomethyl groups. Key signals:

- Ester methyl: δ ~3.9 ppm (singlet).

- Acetamido protons: δ ~1.9–2.1 ppm (CH₃) and δ ~6.5–7.5 ppm (NH, broad) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₃NO₃: calc. 223.0845) .

Advanced Research Question Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

- Variable Temperature NMR : Distinguishes dynamic effects (e.g., hindered rotation of the acetamido group).

- 2D Techniques : COSY and HMQC clarify coupling patterns and assign aromatic protons .

What strategies address discrepancies in reported physical properties (e.g., melting points)?

Advanced Research Question

Discrepancies may arise from impurities or polymorphic forms.

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure crystals.

- Differential Scanning Calorimetry (DSC) : Identifies polymorphs by analyzing thermal transitions.

- X-ray Crystallography : Resolves structural ambiguities; SHELX software is widely used for small-molecule refinement .

How does the acetamidomethyl group influence the compound’s reactivity?

Advanced Research Question

- Electrophilic Aromatic Substitution : The electron-donating acetamido group directs substitutions to the para position of the benzoate ring.

- Hydrolysis Sensitivity : The ester group is prone to hydrolysis under strong acidic/basic conditions. Stabilization strategies:

What role does this compound play in structure-activity relationship (SAR) studies?

Advanced Research Question

The compound serves as a scaffold for modifying bioactivity:

- Analog Synthesis : Replace the acetamido group with sulfonamides or urea derivatives to study hydrogen-bonding effects.

- Pharmacophore Mapping : Docking studies (e.g., using AutoDock Vina) predict binding interactions with target proteins, as seen in HIV fusion inhibitor research .

How should stability and storage conditions be managed?

Basic Research Question

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis.

- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.